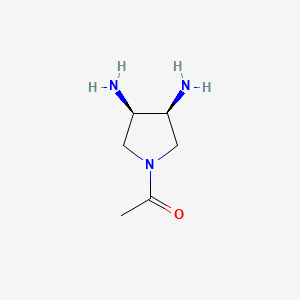
(4S,4'S)-2,2'-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique stereochemistry and the presence of isobutylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isobutylphenyl derivatives and oxazole precursors.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of oxazoles have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-Bis((S)-1-phenylethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Similar in structure but lacks the isobutyl group.
(4S,4’S)-2,2’-Bis((S)-1-(4-methylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Contains a methyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutylphenyl groups in (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties may include differences in reactivity, solubility, and biological activity.
特性
分子式 |
C30H40N2O2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4-[(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H40N2O2/c1-19(2)15-23-7-11-25(12-8-23)21(5)29-31-27(17-33-29)28-18-34-30(32-28)22(6)26-13-9-24(10-14-26)16-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3/t21-,22-,27+,28+/m0/s1 |
InChIキー |
VZFDNDSCKACSSM-SHRQFBHGSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C2=N[C@H](CO2)[C@H]3COC(=N3)[C@@H](C)C4=CC=C(C=C4)CC(C)C |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(CO2)C3COC(=N3)C(C)C4=CC=C(C=C4)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
